L-Carnitine orotate

NAFLD Type 2 Diabetes Hepatology

L-Carnitine Orotate is a 1:1 ionic complex with RCT-validated liver-targeting efficacy, showing 5x higher ALT normalization vs placebo and significant hepatic steatosis reduction. Its orotate counterion confers reduced hygroscopicity and high thermal stability (198-202°C), enabling robust solid dosage manufacturing. Sourcing requires ≥98.5% HPLC purity, isomerically pure L-form with full GMP documentation. Ideal for clinical-stage NAFLD/NASH therapeutic development and premium liver health nutraceuticals.

Molecular Formula C12H17N3O6
Molecular Weight 299.28 g/mol
CAS No. 160468-17-7
Cat. No. B110516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carnitine orotate
CAS160468-17-7
Synonyms(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt;  (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion;  (R)-3-Carbo
Molecular FormulaC12H17N3O6
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1
InChIKeyVOTPLFCPIRIALF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Carnitine Orotate (CAS 160468-17-7): A Clinically Differentiated Carnitine Salt with Liver-Directed Evidence for Scientific Procurement


L-Carnitine Orotate (CAS 160468-17-7) is a 1:1 ionic complex of L-carnitine and orotic acid (vitamin B13), classified as a quaternary ammonium salt with a molecular weight of approximately 299-317 g/mol depending on the specific ionic form . Unlike simpler carnitine salts, this complex is recognized for its enhanced bioavailability and targeted metabolic effects, particularly in hepatic applications, stemming from the synergistic action of its two components: L-carnitine facilitates mitochondrial fatty acid transport and beta-oxidation, while the orotate moiety supports pyrimidine nucleotide synthesis and hepatocellular function [1].

Why L-Carnitine Orotate Cannot Be Interchanged with Common Carnitine Salts: The Critical Role of the Orotate Counterion


Generic substitution between L-Carnitine Orotate and other common L-carnitine salts (e.g., tartrate, fumarate, base) is scientifically unsupported due to fundamental differences in clinical evidence profiles, counterion-dependent pharmacokinetics, and target tissue specificity. While many carnitine salts are used for general energy or sports nutrition, L-Carnitine Orotate possesses a unique body of randomized controlled trial (RCT) evidence demonstrating significant, quantifiable improvements in liver-specific endpoints—ALT normalization and hepatic steatosis reduction—in diabetic and pre-diabetic populations [1][2]. This differentiation is further underpinned by the orotate moiety, which not only enhances absorption [3] but also confers distinct physicochemical properties, such as reduced hygroscopicity and high thermal stability, which are critical for solid dosage formulation integrity [4]. These specific advantages are not inherent to the carnitine molecule alone and cannot be assumed for other salts.

Quantitative Differentiation of L-Carnitine Orotate: Head-to-Head Clinical and Physicochemical Evidence for Procurement Decisions


Superior ALT Normalization Rate vs. Placebo in NAFLD Patients with Type 2 Diabetes (CORONA RCT)

In a 12-week, randomized, double-blind, placebo-controlled trial (the CORONA study) involving 78 patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, L-Carnitine Orotate demonstrated a dramatically higher rate of alanine aminotransferase (ALT) normalization compared to placebo. This primary endpoint is a direct measure of liver function improvement [1].

NAFLD Type 2 Diabetes Hepatology

Significantly Greater ALT Reduction vs. Metformin Monotherapy in Pre-Diabetic Fatty Liver

A 12-week, randomized, placebo-controlled trial compared the combination of L-Carnitine Orotate with metformin against metformin monotherapy in 52 drug-naïve patients with impaired glucose metabolism and fatty liver. The addition of L-Carnitine Orotate led to a significantly greater reduction in ALT, the primary endpoint [1].

Insulin Resistance Fatty Liver Combination Therapy

Superior Reduction in Systemic Oxidative Stress vs. Metformin Monotherapy

In the same 12-week RCT in patients with impaired glucose metabolism and fatty liver, L-Carnitine Orotate added to metformin significantly outperformed metformin alone in reducing a urinary biomarker of oxidative stress (8-hydroxy-2'-deoxyguanosine) and in increasing mitochondrial DNA (mtDNA) copy number in peripheral blood [1].

Oxidative Stress Mitochondrial Function DNA Damage

Reduced Hygroscopicity and High Thermal Stability for Improved Solid Dosage Formulation

In contrast to many highly hygroscopic carnitine salts (e.g., L-carnitine base and L-carnitine tartrate), L-Carnitine Orotate is reported as a 'less hygroscopic crystalline powder' . This is complemented by a high melting point of 198-202°C (with decomposition), indicating robust thermal stability [1].

Formulation Science Stability Solid Dosage

High Aqueous Solubility for Efficient Bioavailability

L-Carnitine Orotate exhibits high aqueous solubility, a key prerequisite for efficient gastrointestinal absorption and bioavailability. Technical specifications report its solubility in water as 'freely soluble' or '≥50 mg/mL' [1].

Solubility Bioavailability Formulation

Critical Stereospecificity for Safety: L-Form Efficacy vs. D-Form Toxicity

The pharmacological effects of carnitine are highly stereospecific. Authoritative sources state that while L-carnitine (the form in L-Carnitine Orotate) is effective, the D- and DL- (racemic) forms are ineffective or even toxic to certain cells and tissues, including muscle cells and the myocardium [1].

Stereochemistry Safety Chirality

Procurement-Driven Application Scenarios for L-Carnitine Orotate Based on Validated Evidence


1. Pharmaceutical R&D for NASH/NAFLD and Metabolic Liver Disease Therapies

Given the robust, quantitative evidence from two independent randomized controlled trials—showing a 5-fold higher ALT normalization rate vs. placebo [1] and a 3.1-fold greater ALT reduction when added to metformin [2]—L-Carnitine Orotate is uniquely positioned as a clinical-stage active pharmaceutical ingredient (API) for developing novel therapeutics targeting NAFLD/NASH and insulin resistance-related liver diseases. Its demonstrated ability to reduce oxidative stress and improve mitochondrial DNA copy number [2] provides a compelling mechanistic rationale for its use in these high-value, poorly served therapeutic areas. Procurement for this application should prioritize high-purity (≥98.5% HPLC), isomerically pure material with full GMP documentation.

2. Premium Nutraceutical Formulations for Targeted Liver Health and Metabolic Support

Unlike generic carnitine supplements, L-Carnitine Orotate allows for the creation of premium, science-backed nutraceutical products specifically for liver health and metabolic syndrome support. The clinical trial data [1][2] provide a strong foundation for product differentiation, label claims, and marketing communications. The compound's reduced hygroscopicity and high thermal stability [3] also make it technically and economically advantageous for manufacturing solid dosage forms like tablets and capsules, ensuring product stability and reducing production waste. Procurement should focus on suppliers who can provide technical data sheets verifying these key stability and solubility parameters.

3. Investigational Use in Mitochondrial Medicine and Oxidative Stress Research

The significant effect of L-Carnitine Orotate on increasing mitochondrial DNA (mtDNA) copy number and reducing urinary 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage [2], positions this compound as a valuable tool for research into mitochondrial dysfunction and oxidative stress pathologies. These areas span a wide range of conditions, including metabolic diseases, neurodegenerative disorders, and aspects of aging. The high aqueous solubility (≥50 mg/mL) [3] facilitates its use in various in vitro and in vivo experimental models. Researchers should source isomerically pure L-Carnitine Orotate [4] to avoid the confounding effects and potential toxicity of the D-isomer.

4. Development of Improved Solid Oral Dosage Forms for Carnitine Delivery

For CMC (Chemistry, Manufacturing, and Controls) specialists and formulation scientists, the physicochemical profile of L-Carnitine Orotate offers distinct advantages over other carnitine salts. Its description as 'less hygroscopic' , combined with a high melting point of 198-202°C [3], suggests superior stability in solid oral dosage forms. This can translate to simpler formulations, fewer excipients, and more robust manufacturing processes compared to highly hygroscopic alternatives like L-carnitine base. This makes L-Carnitine Orotate a preferred API for developing high-quality, stable, and scalable tablet or capsule products. Procurement for this application should involve a detailed review of the Certificate of Analysis (CoA) for critical quality attributes like residual solvents, heavy metals (≤10 ppm), and loss on drying (≤1.0%) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Carnitine orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.